

An In-Depth Technical Guide to AZ 12216052 (CAS Number: 1290628-31-7)

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Compound of Interest

Compound Name: AZ 12216052

Cat. No.: B15619354

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **AZ 12216052**, a novel small molecule with significant potential in neuroscience research. This document synthesizes available data on its chemical characteristics, mechanism of action, and demonstrated in vivo effects, offering a valuable resource for professionals in drug discovery and development.

Core Properties and Data

AZ 12216052 is primarily characterized as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 8 (mGluR8).^[1] It has also been identified as a GRP8 antagonist.^[2] Its activity as an mGluR8 PAM is linked to anxiolytic and anti-inflammatory effects.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **AZ 12216052** is presented in Table 1.

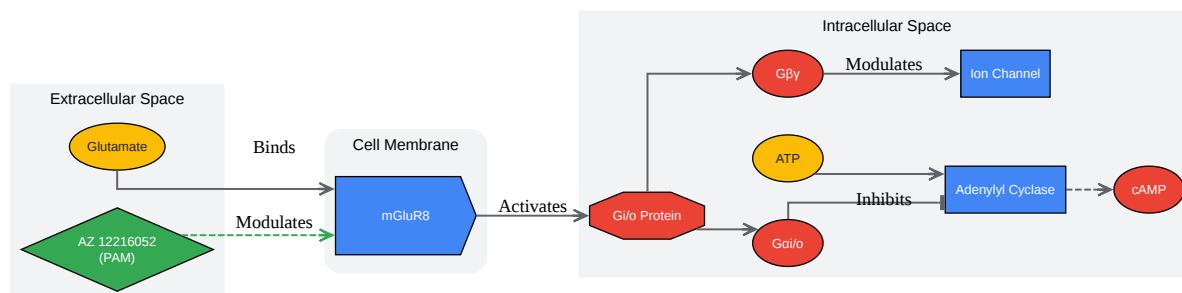
Property	Value	Reference
CAS Number	1290628-31-7	Tocris
Molecular Weight	392.35 g/mol	Tocris
Molecular Formula	C ₁₉ H ₂₂ BrNOS	Tocris
Purity	≥97% (HPLC)	Tocris
Solubility	DMSO: 80 mg/mL (203.90 mM)	TargetMol
InChI Key	QKUYZJOTWYRWNF-UHFFFAOYSA-N	Tocris

Mechanism of Action and Signaling Pathways

AZ 12216052 functions as a positive allosteric modulator of the mGluR8 receptor.^[1] As a PAM, it does not directly activate the receptor but enhances its response to the endogenous ligand, glutamate. The mGluR8 receptor is a Group III metabotropic glutamate receptor, which is coupled to the Gi/o protein.

Upon activation, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit from the Gα subunit can further modulate the activity of various downstream effectors, including ion channels. This signaling cascade ultimately results in a modulation of neurotransmission.

Below is a diagram illustrating the signaling pathway of the mGluR8 receptor, which is positively modulated by **AZ 12216052**.



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Figure 1: mGluR8 Signaling Pathway

Experimental Protocols

AZ 12216052 has been evaluated in preclinical models of anxiety. The following sections detail the methodologies for key in vivo experiments.

In Vivo Anxiety Models in Mice

Animals: Male wild-type (C57BL/6J) and apolipoprotein E-deficient (Apoe^{-/-}) mice are commonly used.

Drug Administration: **AZ 12216052** is administered at a dose of 10 mg/kg via intraperitoneal (IP) injection. The compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO).

1. Elevated Zero Maze (EZM) Test

This test is used to assess anxiety-like behavior in rodents.

- **Apparatus:** A circular runway (5 cm width, 60 cm diameter) elevated 50 cm above the floor. The runway is divided into four equal quadrants, with two opposing quadrants enclosed by

high walls (30 cm) and the other two open.

- Procedure:
 - Acclimate mice to the testing room for at least 30 minutes prior to the experiment.
 - Administer **AZ 12216052** (10 mg/kg, IP) or vehicle 30 minutes before the test.
 - Place the mouse in one of the enclosed quadrants of the maze.
 - Allow the mouse to explore the maze for 5 minutes.
 - Record the session using an overhead video camera.
- Data Analysis: The primary variables measured are the time spent in the open quadrants and the number of entries into the open quadrants. An increase in these parameters is indicative of an anxiolytic effect.

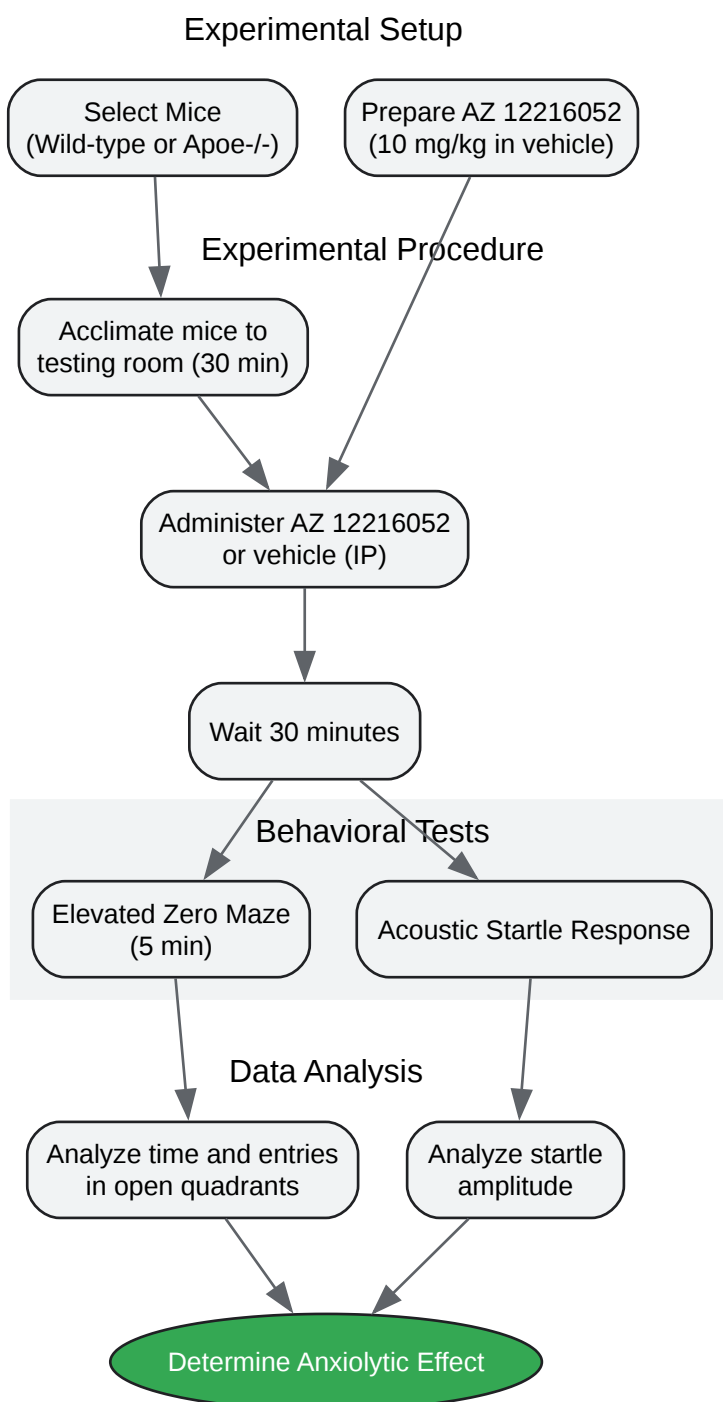
2. Acoustic Startle Response Test

This test measures the reflexive response to a sudden, loud auditory stimulus, which can be modulated by anxiety levels.

- Apparatus: A startle chamber equipped with a load cell platform to detect the animal's movement and a speaker to deliver auditory stimuli.
- Procedure:
 - Acclimate mice to the testing room for at least 30 minutes.
 - Administer **AZ 12216052** (10 mg/kg, IP) or vehicle 30 minutes before the test.
 - Place the mouse in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65 dB).
 - Present a series of acoustic startle stimuli (e.g., 120 dB white noise for 40 ms) with a variable inter-trial interval.

- **Data Analysis:** The amplitude of the startle response is recorded for each trial. A reduction in the average startle amplitude suggests an anxiolytic effect.

Below is a workflow diagram for the in vivo experimental protocol.



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Figure 2: In Vivo Experimental Workflow

Conclusion

AZ 12216052 is a potent and selective positive allosteric modulator of the mGluR8 receptor with demonstrated anxiolytic properties in preclinical models. Its well-defined mechanism of action and clear in vivo effects make it a valuable tool for researchers investigating the role of the glutamatergic system in anxiety and other neurological disorders. The experimental protocols and data presented in this guide provide a solid foundation for the design and execution of further studies with this compound.

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References

- 1. Acute Pharmacological Modulation of mGluR8 reduces measures of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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